Home > Products > Screening Compounds P104499 > 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one -

1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Catalog Number: EVT-5021264
CAS Number:
Molecular Formula: C22H19NO3
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the class of indol-2-one derivatives. This compound has gained significant attention in scientific research due to its activity as a biomodulator of the estrogen receptor alpha (ERα). [, ] While its specific source remains undisclosed in the provided literature, its primary role in scientific research revolves around its interaction with ERα and its potential as an anticancer agent. [, ]

Mechanism of Action

1-Ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one acts as a non-competitive biomodulator of ERα. [] This compound induces necrotic cell death in ERα-positive cancer cells by triggering a sustained activation of the unfolded protein response (UPR). [] The UPR, typically a cytoprotective mechanism, becomes hyperactivated by 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, leading to cell death through ATP depletion. [] While the exact binding site of 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one on ERα remains under investigation, molecular docking studies suggest a novel binding site distinct from those targeted by classical ligands like estrogen or tamoxifen. []

Applications

The primary application of 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one in scientific research is as a preclinical anticancer drug candidate. [] Its ability to selectively target and kill ERα-positive cancer cells through UPR hyperactivation makes it a promising lead compound for developing novel cancer therapies. [, ]

Future Directions
  • Elucidating the precise binding site on ERα: Identifying the specific binding site will provide crucial insights into its molecular interactions with ERα and facilitate the development of more potent and selective derivatives. [, ]

3,3-Dialkyl Derivatives of Indol-2-One

  • Compound Description: This broad class of compounds shares the core indol-2-one structure with 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one. The general formula for this class includes various substitutions at specific positions within the indol-2-one framework, allowing for a diverse range of chemical properties. These derivatives are investigated for their potential in treating central nervous system disorders [].
  • Relevance: The core indol-2-one structure shared by these derivatives and 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one signifies a fundamental structural relationship. The presence of two alkyl groups at the 3-position of the indol-2-one ring in both the broader class and the specific compound suggests similar chemical behaviors and potential biological activities [].

5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one

  • Compound Description: This compound, characterized by its crystal structure, shares the core indol-2-one structure with 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one. The key difference lies in the substituents at the 1- and 3-positions. It features morpholine rings at the 3-position and a morpholine-substituted ethyl group at the 1-position. These structural features influence its molecular conformation and intermolecular interactions within its crystal lattice [].
  • Relevance: The shared indol-2-one core structure establishes a structural link between this compound and 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one. The distinct substituents at the 1- and 3-positions offer insights into how variations in these regions can impact molecular properties and potential biological activities [].

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3,dihydro‐2H‐indol‐2‐one (BHPI)

  • Compound Description: BHPI is a biomodulator of Estrogen Receptor alpha (ERα) that targets ERα positive cancer cells by activating the unfolded protein response (UPR), leading to necrotic cell death [, ]. It displays strong and sustained activation of the UPR pathway []. While its mechanism of action is understood, its binding site on ERα remains unclear [].
  • Relevance: BHPI shares the core 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one structure with the main compound. The only difference is the presence of an ethyl group at the 1-position in the main compound, which is absent in BHPI. This close structural similarity suggests potential for shared biological activity and binding interactions with ERα [, ].

1,3-dihydro-3-[(3'-methyl-5'-oxo-1'-phenylpyrazolidene)]-2H-indol-2-one

  • Compound Description: This compound is a product of a novel thermal reaction involving indole-2,3-dione and pyrazolone []. Its structure features a pyrazolidene group linked to the 3-position of the indol-2-one core.
  • Relevance: This compound shares the core indol-2-one structure with 1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one. The presence of a substituent at the 3-position, though different in nature, suggests a potential for shared reactivity profiles and chemical behaviors [].

Properties

Product Name

1-ethyl-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

IUPAC Name

1-ethyl-3,3-bis(4-hydroxyphenyl)indol-2-one

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C22H19NO3/c1-2-23-20-6-4-3-5-19(20)22(21(23)26,15-7-11-17(24)12-8-15)16-9-13-18(25)14-10-16/h3-14,24-25H,2H2,1H3

InChI Key

TZPXYCYKOYZUNZ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.